4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
This compound features a fused pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a 4-oxo functional group at position 4 and a carboxamide substituent at position 2. The carboxamide is linked to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl moiety at the meta position. This structural complexity confers unique electronic and steric properties, making it a candidate for exploring biological targets such as kinases or enzymes where sulfonyl and carboxamide groups often mediate binding .
Properties
IUPAC Name |
2-oxo-N-(3-pyrrolidin-1-ylsulfonylphenyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c26-19(17-13-16-20(30-17)23-18-8-1-2-11-25(18)21(16)27)22-14-6-5-7-15(12-14)31(28,29)24-9-3-4-10-24/h1-2,5-8,11-13H,3-4,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBDENMDXYDMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido-thieno-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.
- Molecular Formula : C22H20N6O4S
- Molecular Weight : 464.5 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using the A549 human lung adenocarcinoma model demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines, revealing a structure-dependent activity profile.
Case Study: A549 Cell Line
In a study assessing the cytotoxicity of various derivatives, the compound exhibited a reduction in A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of exposure. Comparatively, standard chemotherapeutic agents like cisplatin were used as controls for efficacy assessment.
| Compound | Viability (%) | Concentration (µM) |
|---|---|---|
| Test Compound | 66 | 100 |
| Cisplatin | 30 | 100 |
This indicates that while the compound shows promise, further optimization may be necessary to enhance its selectivity and potency against cancer cells without affecting normal cells.
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain modifications in the chemical structure significantly impacted antimicrobial efficacy.
Screening Results
The following table summarizes the antimicrobial activity observed:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was assessed, focusing on acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in neurodegenerative diseases and gastric disorders.
Inhibition Assays
The inhibition percentages were recorded as follows:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase (AChE) | 45 |
| Urease | 60 |
These findings indicate that the compound may serve as a lead for developing new enzyme inhibitors with therapeutic implications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in core heteroatoms, substituents, or saturation states, leading to distinct physicochemical and biological profiles:
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Molecular Formula: C₁₆H₁₀N₄O₂S Key Differences: The phenyl group in the target is replaced with a 3-pyridinyl ring. Implications: The pyridinyl group may improve bioavailability but reduce target specificity due to decreased hydrophobic interactions.
N-(3-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Molecular Formula: C₁₉H₁₅FN₄O₂ Key Differences: The thieno ring in the target is replaced with a pyrrolo group, altering heteroatom composition (N vs. S). Additionally, the 3-fluorophenyl substituent and dimethyl groups on the core increase lipophilicity (logP = 2.88) . Implications: The fluorine atom may enhance binding via halogen interactions, while the pyrrolo core could affect metabolic stability due to reduced aromaticity.
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Molecular Formula: C₁₅H₁₃N₅O₂S₂ (inferred) Key Differences: The core is partially saturated (tetrahydrothienopyrimidine), and a thioxo group replaces the oxo at position 2. The amino group at position 3 introduces polarity . Implications: Saturation may reduce planarity and π-π stacking, while the thioxo group could increase reactivity toward nucleophilic targets.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on sulfonyl group contribution.
†Predicted using analogous structures.
Research Findings and Implications
- Metabolic Stability: The fully aromatic pyrido-thieno-pyrimidine core in the target may resist oxidative metabolism better than the tetrahydrothieno-pyrimidine analog .
- Solubility : The sulfonyl group could improve aqueous solubility relative to the dimethylated analog in , which has a higher logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
